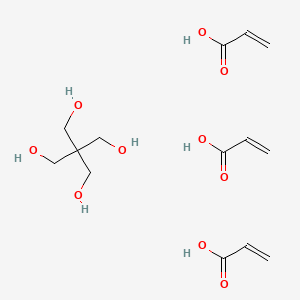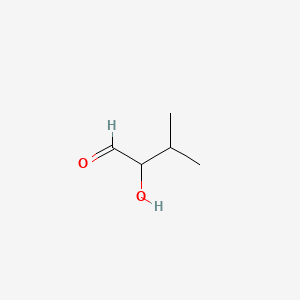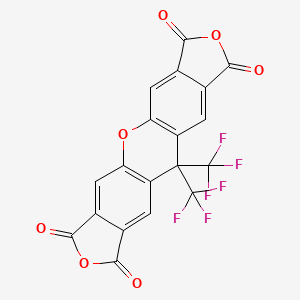
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride is a fluorinated aromatic dianhydride known for its unique chemical structure and properties. This compound is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, mechanical strength, and chemical resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride typically involves the reaction of 4-hydroxyphthalic anhydride with trifluoromethyl-substituted aromatic compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and involves multiple steps, including nucleophilic substitution and catalytic reduction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques ensures the removal of impurities and by-products .
化学反应分析
Types of Reactions
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride undergoes various chemical reactions, including:
Polycondensation: Used in the synthesis of polyimides.
Nucleophilic Substitution: Involves the replacement of functional groups with nucleophiles.
Catalytic Reduction: Reduction of nitro groups to amines using catalysts like Pd/C
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, hydrazine, and palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are high-performance polyimides, which exhibit excellent thermal stability, mechanical strength, and chemical resistance. These polyimides are used in various advanced applications, including aerospace, electronics, and optoelectronics .
科学研究应用
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride has numerous scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for drug delivery systems and medical devices.
Industry: Utilized in the production of advanced materials for aerospace, electronics, and optoelectronics
作用机制
The mechanism of action of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride involves its ability to form strong covalent bonds with other monomers during polymerization. The presence of trifluoromethyl groups enhances the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved include the formation of imide linkages and the stabilization of polymer chains through intramolecular interactions .
相似化合物的比较
Similar Compounds
- 9,9-Bis(4-hydroxyphenyl)fluorene
- 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride
- 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
Uniqueness
Compared to similar compounds, 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride offers superior thermal stability, chemical resistance, and mechanical strength due to the presence of trifluoromethyl groups. These properties make it a preferred choice for high-performance applications in demanding environments .
属性
分子式 |
C19H4F6O7 |
|---|---|
分子量 |
458.2 g/mol |
IUPAC 名称 |
12,12-bis(trifluoromethyl)-2,7,17-trioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),3(11),4,9,14,19-hexaene-6,8,16,18-tetrone |
InChI |
InChI=1S/C19H4F6O7/c20-18(21,22)17(19(23,24)25)9-1-5-7(15(28)31-13(5)26)3-11(9)30-12-4-8-6(2-10(12)17)14(27)32-16(8)29/h1-4H |
InChI 键 |
QZAQJDMAOKERBY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC3=C1C(C4=C(O3)C=C5C(=C4)C(=O)OC5=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


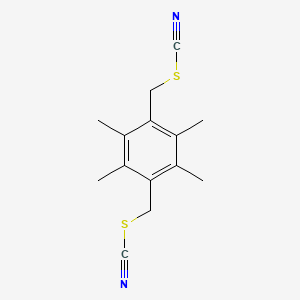
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)

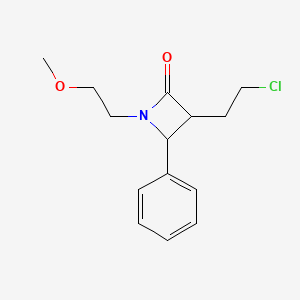
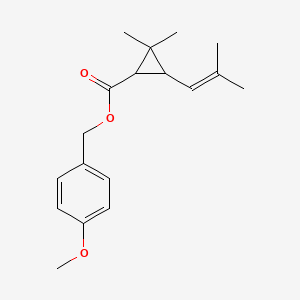
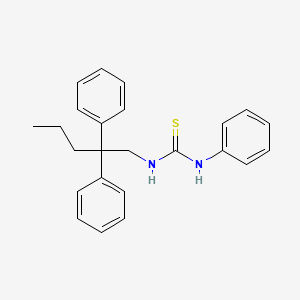

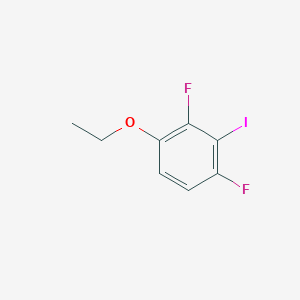
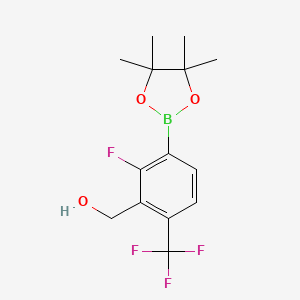
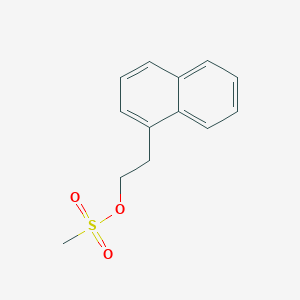
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
